Arachidonoyl Glycine-d8

Overview

Description

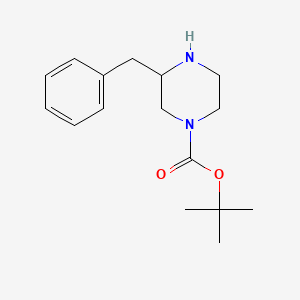

Arachidonoyl Glycine-d8 is a deuterated form of Arachidonoyl Glycine, containing eight deuterium atoms at specific positions. It is primarily used as an internal standard for the quantification of Arachidonoyl Glycine by gas chromatography or liquid chromatography-mass spectrometry . This compound is significant in various biochemical and analytical applications due to its stable isotopic labeling.

Mechanism of Action

Target of Action

Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine (NAGly), primarily targets the G-protein coupled receptor 18 (GPR18) . GPR18 is a putative abnormal cannabidiol receptor . It plays a crucial role in the regulation of microglial migration in the central nervous system (CNS) .

Mode of Action

NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations . The migration effects are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Biochemical Pathways

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Pharmacokinetics

It is known that nagly is an endogenous metabolite of the endocannabinoid anandamide . It is also suggested that NAGly could be produced endogenously via oxidation of anandamide or by transacylation of arachidonoyl coenzyme A .

Result of Action

NAGly has been reported to be the most effective lipid recruiter of BV-2 microglia currently reported . Its effects mimic those of Abn-CBD . It significantly inhibits TNFα and IFNγ production, showing potential as a therapeutic treatment for chronic inflammation .

Biochemical Analysis

Biochemical Properties

Arachidonoyl Glycine-d8 interacts with several enzymes and proteins, most notably GPR18, a G-protein coupled receptor . It acts as an efficacious agonist at GPR18 . The interaction between this compound and GPR18 is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been found to have potent effects on cellular migration in microglia and HEK293 cells transfected with GPR18 . It promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GPR18 . It acts as an agonist at this receptor, triggering directed cellular migration, proliferation, and potentially other MAPK-dependent phenomena .

Temporal Effects in Laboratory Settings

It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways . It is an endogenous metabolite of the endocannabinoid anandamide

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl Glycine-d8 can be synthesized through the conjugation of deuterated arachidonic acid with glycine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The product is then purified using chromatographic techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Glycine-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydroperoxides or epoxides.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biochemical properties.

Scientific Research Applications

Arachidonoyl Glycine-d8 has a wide range of scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of Arachidonoyl Glycine.

Biology: It helps in studying the metabolic pathways and biological functions of Arachidonoyl Glycine.

Medicine: Research on its role in modulating pain and inflammation through the endocannabinoid system.

Industry: Utilized in the development of pharmaceuticals and biochemical assays

Comparison with Similar Compounds

Arachidonoyl Ethanolamide (Anandamide): A key endocannabinoid with similar metabolic pathways.

Arachidonoyl Serine: Another arachidonoyl derivative with distinct biological activities.

Arachidonoyl Amino Acids: Various derivatives like Arachidonoyl Phenylalanine and Arachidonoyl Tyrosine.

Uniqueness: Arachidonoyl Glycine-d8 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical measurements. Its specific interaction with the GPR18 receptor also distinguishes it from other arachidonoyl derivatives .

Properties

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046894 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-44-7 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)